molecular formula C10H9NO B1219776 Echinopsine CAS No. 83-54-5

Echinopsine

Cat. No. B1219776
CAS RN: 83-54-5
M. Wt: 159.18 g/mol
InChI Key: CSJAXRKDCCWCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Echinopines A and B, two naturally occurring compounds characterized with a unique [3.5.5.7] carbon framework, have been synthesized in both enantiomeric and racemic forms. Their total synthesis involves a novel intramolecular rhodium-catalyzed cyclopropanation and a samarium diiodide-mediated ring closure .


Molecular Structure Analysis

Echinopsine has a molecular formula of C10H9NO, an average mass of 159.185 Da, and a monoisotopic mass of 159.068420 Da . The IUPAC name for Echinopsine is 1-methylquinolin-4-one .


Chemical Reactions Analysis

Based on the broad-spectrum biological activities of echinopsine and acylhydrazones, a series of echinopsine derivatives containing acylhydrazone moieties have been designed, synthesized, and their biological activities were evaluated .


Physical And Chemical Properties Analysis

Echinopsine has a density of 1.2±0.1 g/cm3, a boiling point of 255.0±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 49.3±3.0 kJ/mol and a flash point of 96.7±16.7 °C. Its index of refraction is 1.593, and it has a molar refractivity of 46.4±0.3 cm3 .

Scientific Research Applications

Antiviral Activities

Echinopsine and its derivatives have been studied for their antiviral properties. Research indicates that these compounds exhibit moderate to good activity against tobacco mosaic virus (TMV), with echinopsine showing an inactivation activity of 49.5%, curative activity of 46.1%, and protection activity of 42.6% . These findings suggest potential applications in the development of new antiviral agents, particularly for plant viruses that impact agricultural productivity.

Antimicrobial Effects

The antimicrobial effects of echinopsine are significant, with various extracts and isolated compounds from the Echinops genus displaying anti-microbial activities . This broad-spectrum activity includes potential applications in treating diseases caused by microorganisms, which could lead to the development of new antibiotics or disinfectants.

Anti-inflammatory Properties

Echinopsine-containing plants have been traditionally used to treat inflammation. Scientific studies have supported these uses, showing that certain extracts from the Echinops genus possess anti-inflammatory properties . This opens up avenues for echinopsine to be used in the treatment of inflammatory diseases and as a natural alternative to synthetic anti-inflammatory drugs.

Respiratory Disease Treatment

Traditionally, the Echinops genus has been used to treat respiratory diseases. Echinopsine may play a role in this application, although specific studies on echinopsine’s effect on respiratory conditions are limited. The potential for echinopsine to be used in treating respiratory ailments remains an area for further research .

Renal Stone Removal

While there is traditional usage of the Echinops genus for the removal of renal stones, direct evidence of echinopsine’s efficacy in this application is not well-documented. However, the possibility of its use in treatments related to kidney stones and urinary health is an intriguing prospect that warrants more investigation .

Aphrodisiac Properties

Echinopsine has been identified in traditional medicine as having aphrodisiac properties. This suggests possible research applications in the development of natural products to enhance sexual health and treat related disorders .

Mechanism of Action

properties

IUPAC Name

1-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJAXRKDCCWCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232110
Record name Echinopsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echinopsine

CAS RN

83-54-5
Record name 1-Methyl-4-quinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Echinopsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinopsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-quinolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ECHINOPSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17MMY7OK1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Echinopsine
Reactant of Route 2
Reactant of Route 2
Echinopsine
Reactant of Route 3
Reactant of Route 3
Echinopsine
Reactant of Route 4
Reactant of Route 4
Echinopsine
Reactant of Route 5
Echinopsine
Reactant of Route 6
Echinopsine

Q & A

Q1: What is Echinopsine and where is it found?

A1: Echinopsine is a quinoline alkaloid primarily found in plants belonging to the Echinops genus [, , ]. It was first identified as the main alkaloid in Echinops ritro L. and Echinops sphaerocephalus L. [].

Q2: Can Echinopsine be synthesized in the lab, and are there structural analogs?

A3: Yes, scientists have successfully synthesized Echinopsine and its analogs. Notably, thienyl analogs of Echinopsine, where the benzene ring is replaced with a thiophene ring, have been produced [, ]. Additionally, researchers have designed and synthesized Echinopsine derivatives containing an acylhydrazone moiety to explore their biological activities [].

Q3: What is the relationship between Echinopsine and Echinorine?

A4: Echinorine is another alkaloid found in Echinops species. Interestingly, Echinopsine can be generated from Echinorine under specific conditions. For instance, treating Echinorine with ammonia leads to the formation of Echinopsidine, which can then be further converted to Echinopsine [].

Q4: How is Echinopsine distributed within an organism?

A5: Studies investigating the distribution of Echinopsine in animals revealed that it primarily accumulates in the liver and kidneys after administration. This suggests these organs play a key role in the metabolism and elimination of the alkaloid [, ].

Q5: What are the traditional uses of Echinops species?

A5: While the provided abstracts do not delve into specific traditional uses, it's worth noting that Echinops species have a history of use in traditional medicine. Further research is needed to fully understand how these traditional applications relate to the specific pharmacological activities of Echinopsine.

Q6: Are there any known methods for isolating Echinopsine?

A7: Yes, researchers have explored and compared different methods for isolating Echinopsine from biological materials. The efficiency and efficacy of these methods are important for obtaining sufficient quantities of the compound for further research and potential applications [, ].

Q7: Has Echinopsine been investigated for its antioxidant properties?

A8: Yes, a study examining Echinops albicaulis revealed the presence of Echinopsine alongside other compounds. Interestingly, the study also showed that the plant extract, potentially containing Echinopsine, exhibited significant antioxidant activity comparable to N-acetyl cysteine [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.